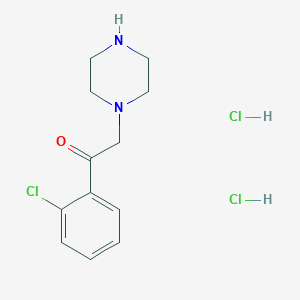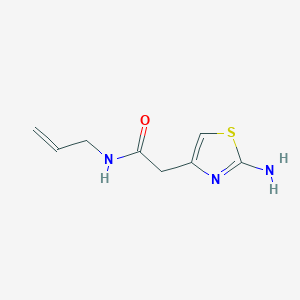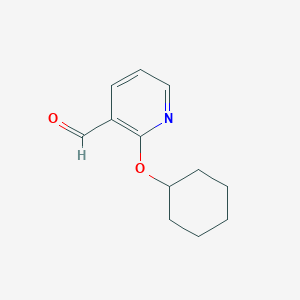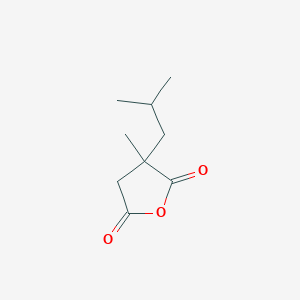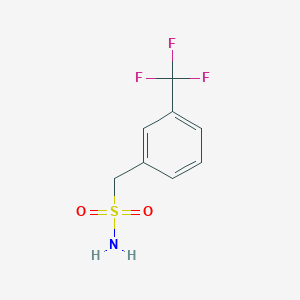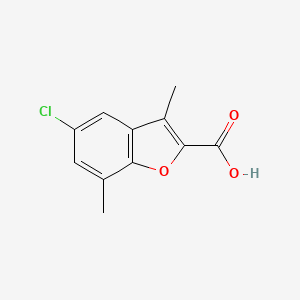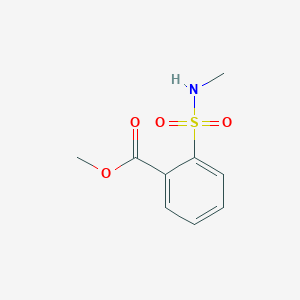![molecular formula C13H18ClNO3 B1454035 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide CAS No. 1154010-46-4](/img/structure/B1454035.png)
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide
Overview
Description
2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide, also known as 2-chloro-N-isopropyl-2,5-dimethoxyphenethylamine, is an organic compound that has been studied for its potential applications in the medical and scientific fields. Its structure consists of a cyclohexane ring containing two nitrogen atoms and a chlorine atom, with two methyl groups and a phenyl group attached. It is a colorless solid that is insoluble in water, but soluble in organic solvents.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research on compounds with similar structural modifications, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated applications in herbicidal activity. The study focused on the synthesis of the compound and its effectiveness as a herbicide, indicating the potential agricultural applications of such chemicals (Liu et al., 2008).
Solubility and Modeling Studies
Another relevant area of research involves the solubility of structurally related compounds in various solvent mixtures. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures was studied to understand its dissolution properties. Such studies are crucial for pharmaceutical formulation and environmental science, as they help predict the behavior of compounds under various conditions (Gladys Kate Pascual et al., 2017).
Chronobiotic Activity and Pharmacology
Research on compounds like N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide has explored their chronobiotic properties, including effects on melatonin receptors and potential applications in regulating circadian rhythms. Such studies highlight the importance of these compounds in medical research, particularly in understanding and treating sleep disorders and other circadian rhythm-related conditions (J. Epperson et al., 2004).
Antimicrobial Properties
Compounds with halogen and thiocyanato amide groups, including those with acetylphenyl fragments, have been investigated for their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (V. Baranovskyi et al., 2018).
Nonlinear Optical Properties
The synthesis and study of N-(2-chlorophenyl)-(1-propanamide) for its electro-optic and nonlinear optical (NLO) properties have been reported. Investigations into the optical properties of such compounds are significant for the development of new materials for photonics and optoelectronics (S. Prabhu et al., 2000).
properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8(14)13(16)15-9(2)11-7-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWVMSYDJHLVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



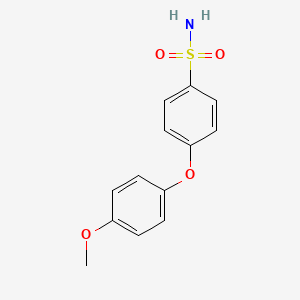
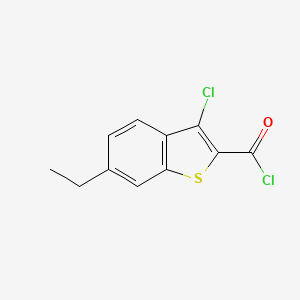
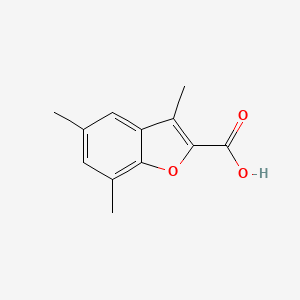
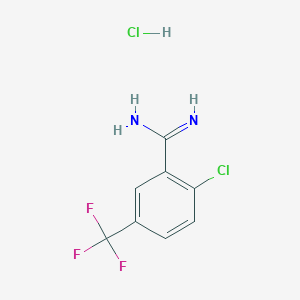
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)
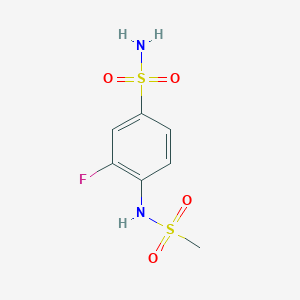
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)
